

Application Note: GC-MS Analysis of 2,2-dichloro-3-methylbutane

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Compound of Interest

Compound Name: 2,2-Dichloro-3-methylbutane

Cat. No.: B096302

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Introduction

2,2-dichloro-3-methylbutane is a halogenated hydrocarbon that may be of interest to researchers in various fields, including synthetic chemistry, environmental analysis, and drug development, as an intermediate, impurity, or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as **2,2-dichloro-3-methylbutane**. This application note provides a detailed protocol for the analysis of **2,2-dichloro-3-methylbutane** using GC-MS, including sample preparation, instrument parameters, and representative quantitative data.

Principle

The sample containing **2,2-dichloro-3-methylbutane** is introduced into the gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of **2,2-dichloro-3-methylbutane** from aqueous matrices.

Materials:

- Sample containing **2,2-dichloro-3-methylbutane**
- Dichloromethane (DCM), GC-grade
- Sodium chloride (NaCl), analytical grade
- Anhydrous sodium sulfate (Na₂SO₄)
- Separatory funnel
- Glass vials with PTFE-lined caps
- Pipettes and bulbs
- Vortex mixer
- Nitrogen blowdown evaporator (optional)

Procedure:

- Transfer a known volume (e.g., 50 mL) of the aqueous sample to a separatory funnel.
- Add 5 g of NaCl to the sample and shake to dissolve. This increases the ionic strength of the aqueous phase and enhances the partitioning of the analyte into the organic solvent.
- Add 10 mL of dichloromethane to the separatory funnel.
- Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate for 10 minutes.
- Drain the lower organic layer (DCM) into a clean, dry collection flask.
- Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.
- Combine the organic extracts.

- Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen if necessary.[\[1\]](#)
- Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **2,2-dichloro-3-methylbutane**.

Table 1: GC-MS Instrument Parameters

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977 Series GC/MSD or equivalent
Injector	Split/Splitless
Injector Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 µL
GC Column	
Stationary Phase	5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions	30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas	
Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	
Initial Temperature	40 °C, hold for 2 minutes
Ramp 1	10 °C/min to 150 °C
Ramp 2	25 °C/min to 250 °C, hold for 2 minutes
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Data Acquisition	

Mode	Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range (Full Scan)	m/z 40-200
SIM Ions (Quantitative)	To be determined from the mass spectrum of a standard.

Data Presentation

Qualitative Analysis

Identification of **2,2-dichloro-3-methylbutane** is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.

Table 2: Identification Parameters for **2,2-dichloro-3-methylbutane**

Parameter	Value
Kovats Retention Index	~796 (non-polar column)[2]
Major Mass Fragments (m/z)	43 (base peak), 41, 57, 69, 83, 105, 107

Note: The mass spectrum of **2,2-dichloro-3-methylbutane** can be found in the NIST Chemistry WebBook.

Quantitative Analysis

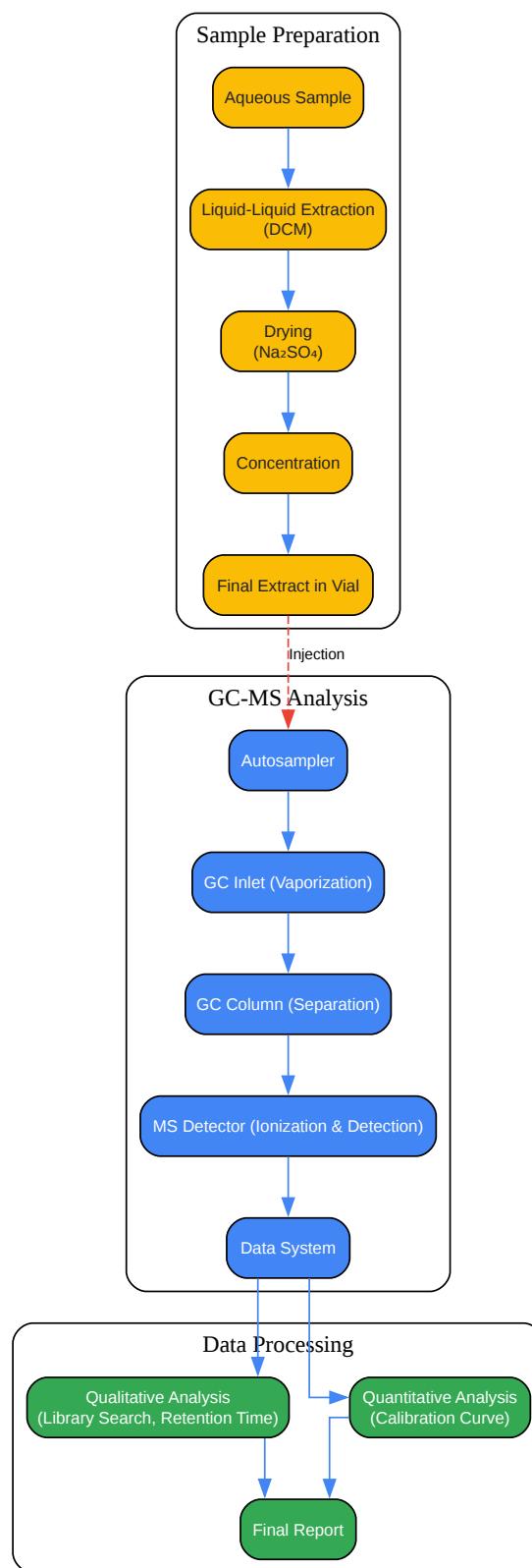
For quantitative analysis, a calibration curve should be prepared using standards of **2,2-dichloro-3-methylbutane** at a minimum of five concentration levels. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 3: Representative Quantitative Data

Parameter	Value
Calibration Range	0.1 - 20 µg/mL
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Precision (%RSD, n=6)	< 10%
Accuracy (Recovery %)	90 - 110%

Note: This data is representative and should be determined for each specific instrument and matrix.

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